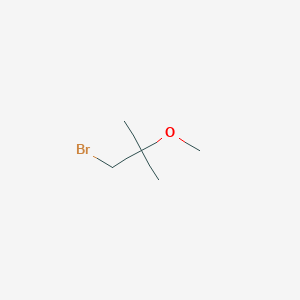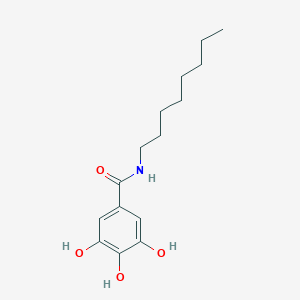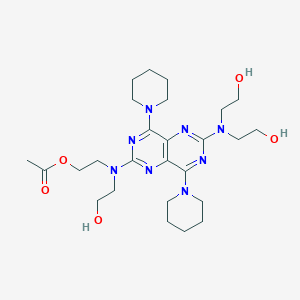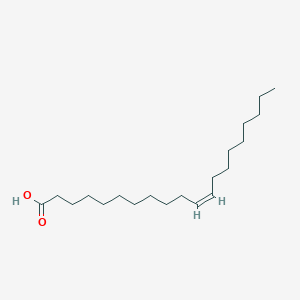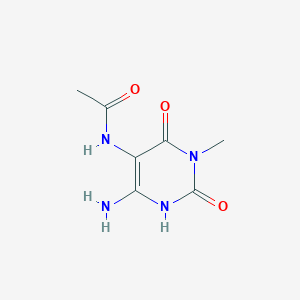
5-乙酰氨基-6-氨基-3-甲基尿嘧啶
描述
Synthesis Analysis
AAMU is a metabolite produced in humans after oral administration of caffeine. It is detected, isolated, and purified using suitable solvent extraction and chromatographic techniques. The structure of AAMU has been confirmed through UV, NMR, and mass spectral data, as well as chemical synthesis .
Molecular Structure Analysis
Chemical Reactions Analysis
AAMU is involved in various chemical reactions, particularly in the context of caffeine metabolism. Notably, the ratio of AAMU to 1-methylxanthine (1X) in urine samples after caffeine ingestion can indicate human N-acetyltransferase (NAT2) phenotypes . These reactions are essential for understanding drug metabolism and individual variations.
科学研究应用
Pharmacokinetics and Drug Metabolism
AAMU is a metabolite of caffeine and is used to study the pharmacokinetics of drug metabolism in the human body. The ratio of AAMU to 1-methylxanthine in urine samples after caffeine ingestion can indicate human N-acetyltransferase (NAT2) phenotypes . This application is crucial for understanding individual differences in drug metabolism, which can affect drug efficacy and safety.
Genetic Research
In genetic research, AAMU serves as a marker to determine acetylator status using caffeine as a test drug. This is based on the urinary excretion of AAMU, which is a ring-opened metabolite of caffeine . This helps in understanding the genetic basis of enzyme activity related to drug metabolism.
Isotopic Labeling Studies
AAMU with isotopic labels such as 13C and 15N is used in mass spectrometry to study metabolic pathways . Isotopic labeling helps in tracing the incorporation of AAMU into various biochemical pathways, providing insights into cellular processes and metabolism.
Clinical Pharmacology
In clinical pharmacology, AAMU is used to assess the variability in acetylator phenotypes among individuals with conditions such as Down’s syndrome . This helps in tailoring medication dosages for optimal therapeutic outcomes.
作用机制
Target of Action
5-Acetylamino-6-amino-3-methyluracil (AAMU) is a primary metabolite of caffeine in the human body . The exact targets of AAMU are not well-studied, but it is likely to interact with the same or similar targets as caffeine, given its origin. Caffeine primarily targets adenosine receptors in the central nervous system, blocking the inhibitory neurotransmitter adenosine and leading to increased neuronal activity.
Biochemical Pathways
AAMU is part of the caffeine metabolic pathway. Caffeine is metabolized in the liver by the cytochrome P450 oxidase enzyme system (specifically, the CYP1A2 isoenzyme) into three primary metabolites: paraxanthine, theobromine, and theophylline. AAMU is a further metabolite in this pathway
属性
IUPAC Name |
N-(6-amino-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O3/c1-3(12)9-4-5(8)10-7(14)11(2)6(4)13/h8H2,1-2H3,(H,9,12)(H,10,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POQOTWQIYYNXAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(NC(=O)N(C1=O)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20173669 | |
| Record name | 5-Acetylamino-6-amino-3-methyluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20173669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 5-Acetylamino-6-amino-3-methyluracil | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004400 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
5-Acetylamino-6-amino-3-methyluracil | |
CAS RN |
19893-78-8 | |
| Record name | 5-Acetylamino-6-amino-3-methyluracil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19893-78-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Acetylamino-6-amino-3-methyluracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019893788 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Acetylamino-6-amino-3-methyluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20173669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-ACETYLAMINO-6-AMINO-3-METHYLURACIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R1KU8R8Z0C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 5-Acetylamino-6-amino-3-methyluracil | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004400 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the metabolic origin of AAMU in humans?
A1: AAMU is a major metabolite of caffeine in humans. It is formed from the breakdown of paraxanthine, another caffeine metabolite. [, ] Studies utilizing radiolabeled caffeine have demonstrated that approximately 7-35% of an administered dose is excreted as AAMU in urine. []
Q2: Can AAMU serve as a biomarker for caffeine intake?
A2: Yes, urinary excretion of AAMU, along with other caffeine metabolites, has shown a strong correlation with caffeine intake. [, ] This makes AAMU a potential biomarker for assessing caffeine consumption in populations.
Q3: How can AAMU be used to assess enzyme activity related to caffeine metabolism?
A3: AAMU, along with other caffeine metabolites like 1-methyluric acid and 1-methylxanthine, can be used to calculate metabolic ratios that reflect the activity of enzymes involved in caffeine metabolism, such as CYP1A2 and NAT2. [, , , ]
Q4: Is AAMU excretion affected by factors other than caffeine intake?
A4: Yes, research suggests that AAMU excretion can be influenced by factors such as age, sex, race-ethnicity, smoking status, and liver function. [, , ] For instance, AAMU excretion tends to be higher in Hispanics and lower in non-Hispanic blacks. []
Q5: Can AAMU levels be used to assess liver function?
A5: Studies indicate that AAMU levels, along with other caffeine metabolites, are significantly altered in patients with alcohol-associated liver disease. [] Specifically, decreased AAMU levels have been linked with increased disease severity, suggesting its potential as a functional biomarker for assessing liver health. []
Q6: What analytical techniques are commonly employed to measure AAMU in biological samples?
A6: High-performance liquid chromatography (HPLC) coupled with various detection methods like UV detection or tandem mass spectrometry (MS/MS) is frequently used for quantifying AAMU in urine. [, ] Capillary electrophoresis (CE) is another technique used for AAMU analysis, often combined with HPLC for improved separation and quantification. [, ]
Q7: What are the advantages of using HPLC-MS/MS for AAMU analysis?
A7: HPLC-MS/MS offers high sensitivity and selectivity for AAMU quantification. [] Compared to traditional HPLC-UV methods, HPLC-MS/MS provides lower detection limits and faster analysis times, making it suitable for large-scale studies. []
Q8: Are there any challenges associated with AAMU analysis in biological samples?
A8: One challenge is the instability of AAMU in the presence of dilute base and methanol, potentially leading to its degradation into 5-acetylamino-6-amino-3-methyluracil. [] This necessitates careful sample handling and optimized analytical conditions to ensure accurate quantification.
Q9: What is the molecular formula and weight of AAMU?
A9: The molecular formula of AAMU is C7H10N4O3, and its molecular weight is 198.18 g/mol. [, ]
Q10: How is AAMU synthesized?
A10: AAMU can be synthesized chemically from thiourea and ethyl cyanoacetate through a series of transformations. [] This method allows for the preparation of AAMU on a preparative scale, facilitating its use as a standard material for analytical purposes. []
Q11: How is AAMU used in research?
A11: AAMU serves as a valuable tool in various research areas, including: * Metabolism studies: Investigating caffeine metabolism pathways and inter-individual variability. [, ] * Enzyme activity assessment: Evaluating the activity of enzymes involved in caffeine metabolism, such as CYP1A2 and NAT2. [, , , , ] * Biomarker development: Exploring its potential as a biomarker for caffeine intake, liver function, and disease risk. [, , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![7-Methoxy-3-methylisoxazolo[4,5-d]pyridazine](/img/structure/B11688.png)


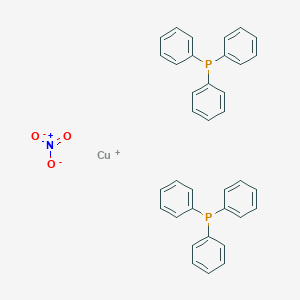
![ethyl (2E)-2-cyano-2-[1-[2-(dimethylaminomethylideneamino)-2-sulfanylideneethyl]pyrrolidin-2-ylidene]acetate](/img/structure/B11693.png)
